3-(3-Chloro-2-fluorophenyl)propanoic acid 3-(3-Chloro-2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 886498-12-0
VCID: VC2437896
InChI: InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
SMILES: C1=CC(=C(C(=C1)Cl)F)CCC(=O)O
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol

3-(3-Chloro-2-fluorophenyl)propanoic acid

CAS No.: 886498-12-0

Cat. No.: VC2437896

Molecular Formula: C9H8ClFO2

Molecular Weight: 202.61 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-2-fluorophenyl)propanoic acid - 886498-12-0

Specification

CAS No. 886498-12-0
Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
IUPAC Name 3-(3-chloro-2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Standard InChI Key VYQNICAOBPTLMG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)F)CCC(=O)O
Canonical SMILES C1=CC(=C(C(=C1)Cl)F)CCC(=O)O

Introduction

3-(3-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of approximately 202.61 g/mol . This compound features a propanoic acid backbone with a phenyl ring substituted with chlorine and fluorine atoms at the 3-position and 2-position, respectively. The presence of these halogen substituents significantly influences its chemical properties and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

Chemical Data Table

PropertyDescription
Molecular FormulaC₉H₈ClFO₂
Molecular Weight202.61 g/mol
CAS Number886498-12-0
SolubilityRequires appropriate solvent selection
Storage ConditionsRoom temperature, away from moisture

Synthesis

The synthesis of 3-(3-Chloro-2-fluorophenyl)propanoic acid typically involves the reaction between 3-chloro-2-fluorobenzene and propanoic acid derivatives. This process may require specific catalysts and controlled temperature conditions to ensure high purity and yield of the desired product. Large-scale production often includes purification steps such as crystallization and drying to isolate the compound effectively.

Biological Activity and Applications

3-(3-Chloro-2-fluorophenyl)propanoic acid exhibits notable biological activities, particularly in pharmacological studies. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. Its structural features allow it to interact with molecular targets, potentially affecting cellular processes related to inflammation, pain modulation, or other therapeutic areas.

Biological Activity Comparison

CompoundCAS NumberSimilarity IndexUnique Features
3-(3-Chloro-2-fluorophenyl)propanoic acid886498-12-0-Contains both chlorine and fluorine on the phenyl ring
2-(3-Chloro-2-fluorophenyl)acetic acid261762-96-30.88Acetic acid derivative instead of propanoic acid
3-(2-Chloro-4-fluorophenyl)propanoic acid174603-38-40.84Different positioning of chlorine and fluorine

Research Findings and Future Directions

Research on 3-(3-Chloro-2-fluorophenyl)propanoic acid is ongoing, focusing on its interactions with biological targets and potential therapeutic applications. The compound's ability to modulate enzyme activity suggests it could be beneficial in drug development aimed at specific diseases or conditions. Further studies are needed to fully understand its mechanisms of action and potential side effects when used therapeutically.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator